![molecular formula C18H22ClNO B1442723 3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1220016-68-1](/img/structure/B1442723.png)
3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride
Overview
Description
3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C17H20ClNO. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a benzylphenoxy group.
Preparation Methods
The synthesis of 3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride typically involves the reaction of 4-benzylphenol with pyrrolidine in the presence of a chlorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the benzylphenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is utilized in biological studies to investigate its effects on various biological systems and pathways.
Mechanism of Action
The mechanism of action of 3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and benzylphenoxy group play crucial roles in its binding to target proteins and enzymes. The compound may exert its effects through modulation of receptor activity, enzyme inhibition, or alteration of cellular signaling pathways .
Comparison with Similar Compounds
3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but differ in their substituents, leading to variations in their biological and chemical properties.
Benzylphenoxy derivatives: Compounds with the benzylphenoxy group exhibit similar chemical reactivity but may have different pharmacological profiles depending on the additional functional groups attached.
The uniqueness of this compound lies in its specific combination of the pyrrolidine ring and benzylphenoxy group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-[(4-benzylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO.ClH/c1-2-4-15(5-3-1)12-16-6-8-18(9-7-16)20-14-17-10-11-19-13-17;/h1-9,17,19H,10-14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNNYEHHZCCHJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=CC=C(C=C2)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


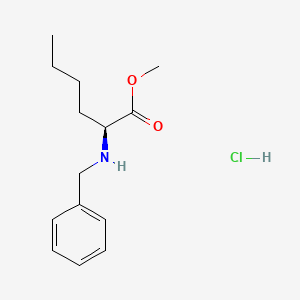
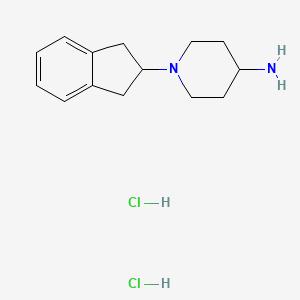
![1-[(4-Chlorophenyl)acetyl]piperidin-4-amine hydrochloride](/img/structure/B1442646.png)
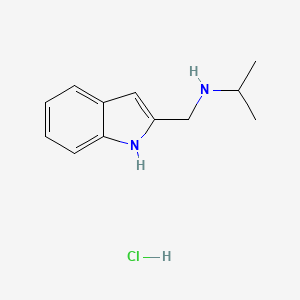
-amine dihydrochloride](/img/structure/B1442651.png)
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride](/img/structure/B1442652.png)
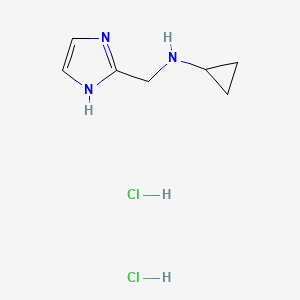
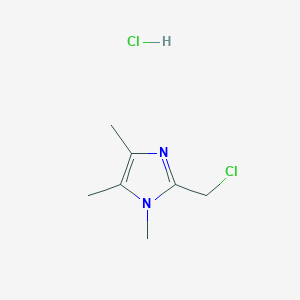
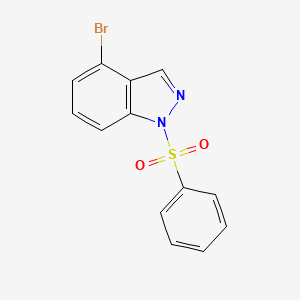
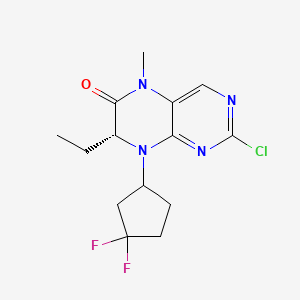
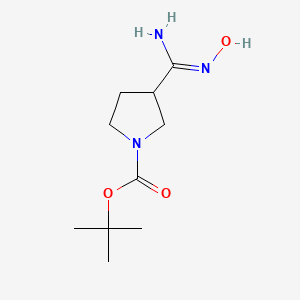
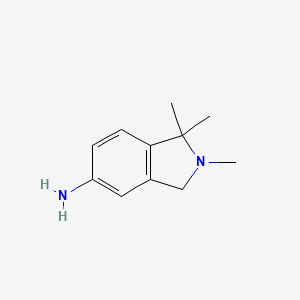
![9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1442662.png)

